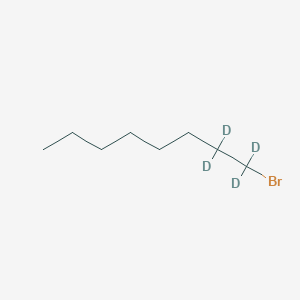

![molecular formula C6H3Br2N3 B1145695 3,4-Dibromo-1H-pirazolo[3,4-c]piridina CAS No. 1357945-76-6](/img/structure/B1145695.png)

3,4-Dibromo-1H-pirazolo[3,4-c]piridina

Descripción general

Descripción

3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine, also known as 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine, is a useful research compound. Its molecular formula is C6H3Br2N3 and its molecular weight is 276.919. The purity is usually 95%.

BenchChem offers high-quality 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones Biomédicas

Las pirazolo[3,4-b]piridinas, un grupo de compuestos heterocíclicos similares a la 3,4-Dibromo-1H-pirazolo[3,4-c]piridina, han sido ampliamente estudiadas por sus aplicaciones biomédicas {svg_1}. Presentan dos posibles formas tautoméricas: los isómeros 1H- y 2H-. Más de 300.000 1H-pirazolo[3,4-b]piridinas se han descrito, las cuales se incluyen en más de 5500 referencias (2400 patentes) hasta la fecha {svg_2}.

Inhibidores de TRK

Los derivados de pirazolo[3,4-b]piridina se han sintetizado y evaluado por sus actividades para inhibir las quinasas receptoras de tropomiosina (TRK) {svg_3}. Las TRK se asocian con la proliferación y diferenciación de las células, y por lo tanto, su activación continua y sobreexpresión causa cáncer {svg_4}.

Inhibidores de CDK2

Los derivados de pirazolo[3,4-d]pirimidina y pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina, similares a la this compound, se han descubierto como nuevos inhibidores de CDK2 {svg_5}.

Safety and Hazards

Direcciones Futuras

The future directions for the study of 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine and related compounds involve their potential use in fragment-based drug discovery (FBDD) due to their prevalence in biologically active compounds . The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds and how these compounds can be selectively elaborated along multiple growth-vectors is a topic of interest .

Análisis Bioquímico

Biochemical Properties

3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine plays a role in various biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By binding to the active site of these enzymes, 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine can prevent substrate binding and subsequent enzymatic activity. Additionally, this compound may interact with proteins involved in signal transduction pathways, potentially altering their function and downstream effects.

Cellular Effects

The effects of 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of cyclin-dependent kinases can lead to cell cycle arrest and apoptosis in cancer cells . Furthermore, 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine may affect the expression of genes involved in cell proliferation, differentiation, and survival, thereby impacting overall cellular health and function.

Molecular Mechanism

At the molecular level, 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes, such as cyclin-dependent kinases . This binding can block substrate access and prevent the enzymatic reaction from occurring. Additionally, 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained inhibition of target enzymes and prolonged effects on cell cycle regulation and apoptosis.

Dosage Effects in Animal Models

The effects of 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine vary with different dosages in animal models. At lower doses, this compound may effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine can exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form metabolites that are more easily excreted from the body. The interaction of 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine with metabolic enzymes can also influence metabolic flux and the levels of other metabolites within the cell.

Transport and Distribution

The transport and distribution of 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine may bind to specific proteins that facilitate its localization to particular cellular compartments or organelles.

Subcellular Localization

The subcellular localization of 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine can significantly impact its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be sequestered in the cytoplasm, where it can modulate cytoplasmic signaling pathways and enzymatic activities.

Propiedades

IUPAC Name |

3,4-dibromo-2H-pyrazolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-3-1-9-2-4-5(3)6(8)11-10-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURIEZBDQSXVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(NN=C2C=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501275433 | |

| Record name | 1H-Pyrazolo[3,4-c]pyridine, 3,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357945-76-6 | |

| Record name | 1H-Pyrazolo[3,4-c]pyridine, 3,4-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357945-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[3,4-c]pyridine, 3,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.